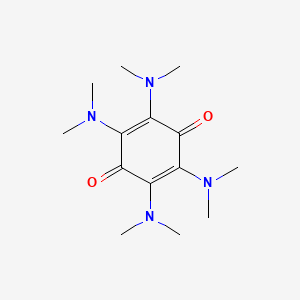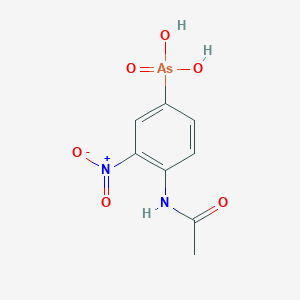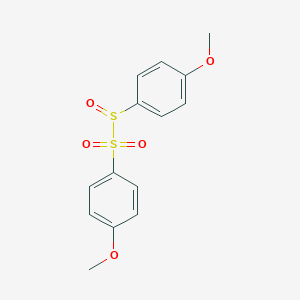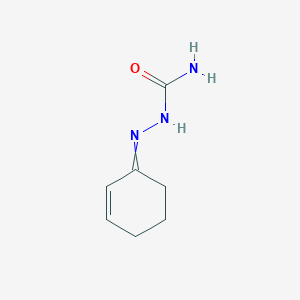
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H24N4O2 It is characterized by the presence of four dimethylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP), and requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of four dimethylamino groups and two opposed keto groups within a cyclohexadiene ring creates a highly reactive platform. This structure allows the compound to participate in various electron transfer processes, making it a valuable tool in both chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound is a precursor in the synthesis of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione and shares similar structural features.
2,3,5,6-Tetraaminobenzoquinone: Another related compound with similar electronic properties.
Uniqueness
This compound is unique due to the presence of four dimethylamino groups, which significantly enhance its electron-donating capabilities. This makes it particularly useful in applications requiring strong electron donors, such as in the synthesis of advanced materials and in studies of electron transfer mechanisms .
Properties
CAS No. |
13044-90-1 |
|---|---|
Molecular Formula |
C14H24N4O2 |
Molecular Weight |
280.37 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H24N4O2/c1-15(2)9-10(16(3)4)14(20)12(18(7)8)11(13(9)19)17(5)6/h1-8H3 |
InChI Key |
YYRIQAPSMFJXIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)C(=C(C1=O)N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)


![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)



![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)


![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)


